

Physical and chemical properties of Pyrrolo[2,1-f]triazin-4-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B136131

[Get Quote](#)

In-Depth Technical Guide: Pyrrolo[2,1-f]triazin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolo[2,1-f]triazin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block, most notably as a key intermediate in the synthesis of the antiviral drug Remdesivir.^{[1][2]} This technical guide provides a comprehensive overview of the physical and chemical properties of Pyrrolo[2,1-f]triazin-4-amine, detailed experimental protocols for its synthesis, and an exploration of its role in relevant biological pathways.

Chemical and Physical Properties

Pyrrolo[2,1-f]triazin-4-amine, with the CAS number 159326-68-8, is typically a yellow or pale brown solid powder.^{[3][4]} A summary of its key physical and chemical properties is presented below.

Property	Value	Source
Molecular Formula	C ₆ H ₆ N ₄	[1][5][6]
Molecular Weight	134.14 g/mol	[1][5][6]
Appearance	Powder[1], Yellow or pale brown solid[3][4]	[1][3][4]
Melting Point	231-239 °C	[1][7]
Density	1.5 ± 0.1 g/cm ³	[3][5]
pKa (Predicted)	4.28 ± 0.30	[1][3]
LogP (Predicted)	-0.94	[5]
Refractive Index	1.773 - 1.774	[3][5]
Canonical SMILES	<chem>C1=CC2=C(N=CN=C2N)N1</chem>	[1]
InChI Key	VSPXQZSDPSOPRO-UHFFFAOYSA-N	[1]

Spectral Data

NMR Spectroscopy

- ¹H NMR (DMSO-d₆, 400 MHz): δ 7.78 (s, 1H), 7.68 (br s, 2H, -NH₂), 7.59–7.58 (m, 1H), 6.86–6.84 (m, 1H), 6.60–6.58 (m, 1H).[8][9]
- ¹H NMR (CD₃OD): δ 7.84 (s, 1H), 6.95 (d, 1H, J = 4.7 Hz), 6.71 (d, 1H, J = 4.7 Hz).[1]
- ¹³C NMR (DMSO-d₆, 100 MHz): δ 155.5, 147.9, 118.1, 114.3, 110.0, 101.2.[8][9]

Mass Spectrometry

- GC-MS (m/z): 134.1.[8][9]
- LC/MS (+ESI), m/z: 213.1 [M+H] (for the brominated derivative).[1]

Experimental Protocols

The synthesis of Pyrrolo[2,1-f]triazin-4-amine has been approached through various methods, often starting from pyrrole derivatives.[10] A common and scalable methodology involves the N-amination of a pyrrole precursor followed by cyclization.[8][9]

Synthesis from 2-Cyanopyrrole

This protocol outlines a two-vessel process for the synthesis of Pyrrolo[2,1-f]triazin-4-amine starting from 2-cyanopyrrole.[8][9]

Materials:

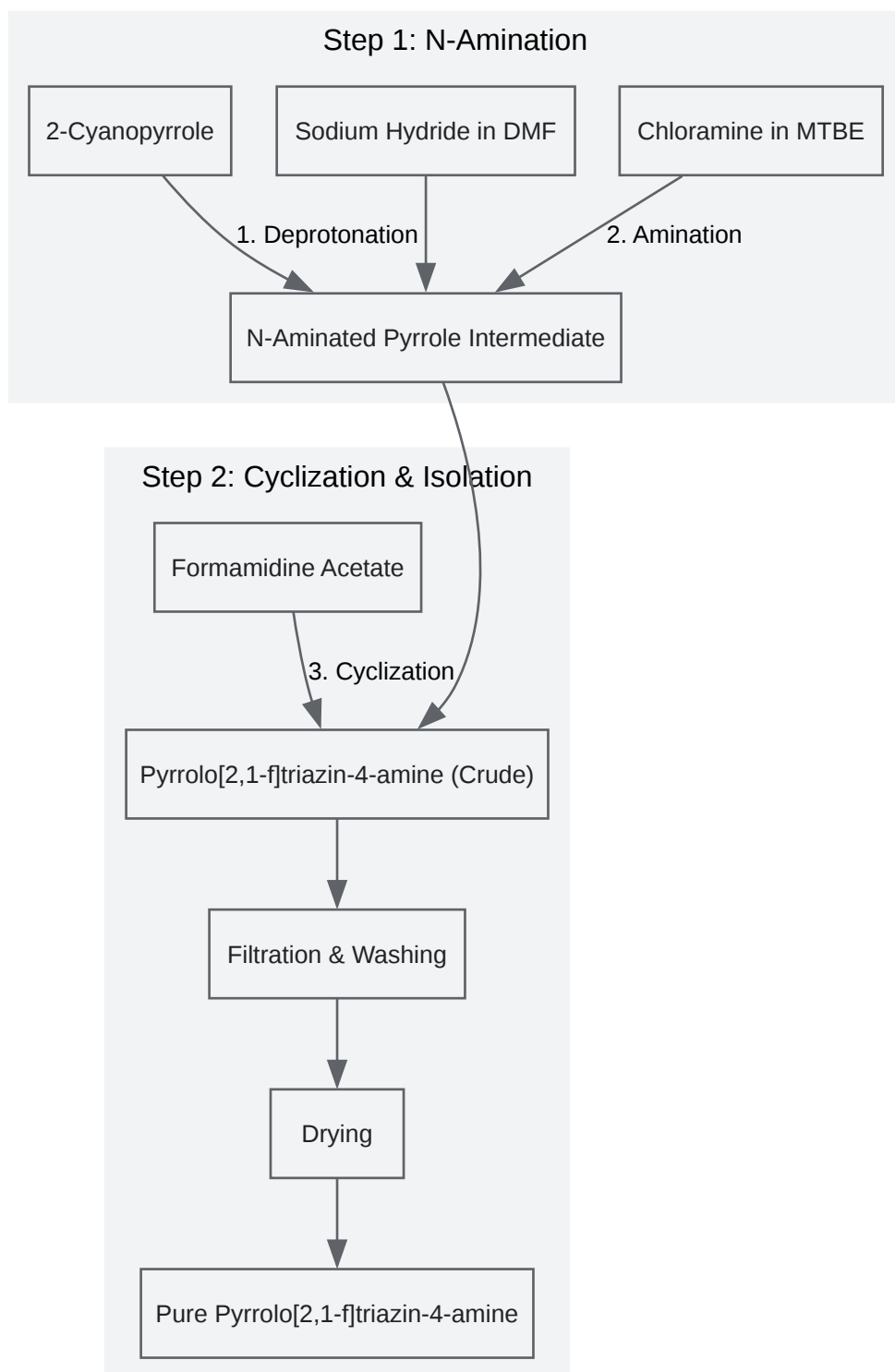
- 2-Cyanopyrrole
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous N,N-Dimethylformamide (DMF)
- Chloramine (in MTBE)
- Formamidinium acetate
- Water
- Methyl tert-butyl ether (MTBE)

Procedure:

- N-Amination:
 - Add sodium hydride to anhydrous DMF at 0–5 °C under a nitrogen atmosphere and stir for 20–30 minutes.[8][9]
 - Add 2-cyanopyrrole to the reaction mixture at 0–5 °C, maintaining the internal temperature between 5 and 10 °C, and stir for 30–40 minutes.[8][9]
 - To the resulting solution, add a solution of chloramine in MTBE at 0–5 °C and stir for 1-2 hours.[8]
- Cyclization and Work-up:

- Add formamidine acetate to the reaction mixture and stir at room temperature for 12-15 hours.[8]
- Stop stirring and isolate the solid product by filtration.[8][9]
- Wash the filter cake with water and then with MTBE.[8][9]
- Dry the wet cake under vacuum at 50–55 °C to a constant weight to yield Pyrrolo[2,1-f]triazin-4-amine as a crystalline material.[8][9]

Visual Representation of the Synthesis Workflow:



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for Pyrrolo[2,1-f]triazin-4-amine.

Biological Significance and Signaling Pathways

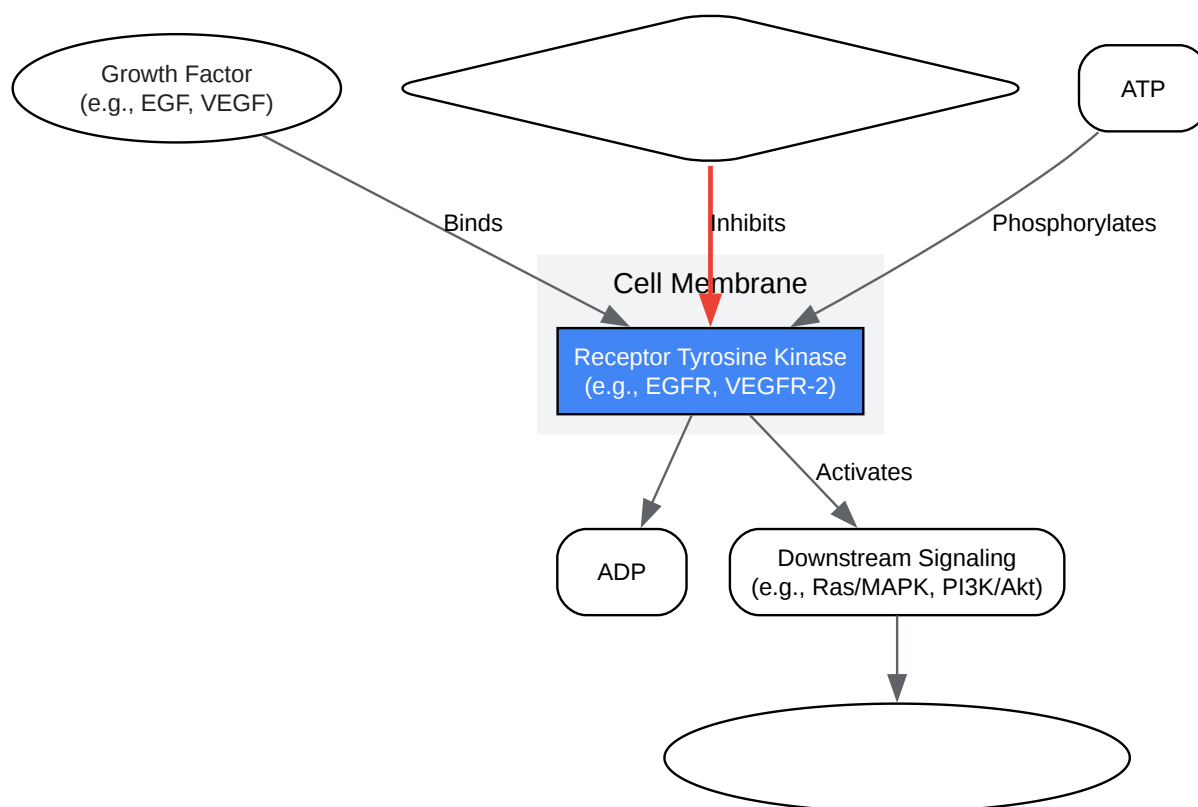
The Pyrrolo[2,1-f]triazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.^[10] Derivatives of this core have demonstrated a wide range of activities, including antiviral and anticancer properties.^{[10][11]}

Kinase Inhibition

The Pyrrolo[2,1-f]triazine nucleus has been identified as a novel kinase inhibitor template that can mimic well-known inhibitor scaffolds like quinazoline.^[12] Specific derivatives have shown potent inhibition of key signaling kinases.

- **EGFR and VEGFR-2 Inhibition:** Certain substituted Pyrrolo[2,1-f]triazines have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).^[12] Inhibition of these receptor tyrosine kinases can disrupt downstream signaling pathways that are crucial for cancer cell proliferation and angiogenesis.

Visual Representation of a Generic Kinase Inhibition Pathway:



[Click to download full resolution via product page](#)

Caption: Inhibition of Receptor Tyrosine Kinase signaling.

Applications in Drug Development

The primary application of Pyrrolo[2,1-f]triazin-4-amine is as a regulatory starting material for the synthesis of Remdesivir, a broad-spectrum antiviral medication.[1][2][13] Its structural similarity to purine nucleosides makes the pyrrolotriazine core a valuable scaffold for the development of other antiviral and anticancer agents.[10][14] Researchers have explored its derivatives for their potential as:

- Antiproliferative agents against various cancer cell lines.[10][11]
- Inhibitors of other kinases involved in disease.
- Antiviral compounds targeting a range of RNA viruses.[14]

The continued exploration of this scaffold holds promise for the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemwhat.com [chemwhat.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolo[2,1-f][1,2,4]triazin-4-amine CAS 159326-68-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Pyrrolo[2, 1-F][1, 2, 4]Triazin-4-Amine [hsppharma.com]
- 5. Pyrrolo[2,1-f][1,2,4]triazin-4-amine | CAS#:159326-68-8 | Chemsrce [chemsrc.com]
- 6. Pyrrolo[2,1-f][1,2,4]triazin-4-amine | C₆H₆N₄ | CID 10441749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PYRROLO[1,2-F][1,2,4]TRIAZIN-4-AMINE CAS#: 159326-68-8 [m.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Physical and chemical properties of Pyrrolo[2,1-f]triazin-4-amine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b136131#physical-and-chemical-properties-of-pyrrolo-2-1-f-triazin-4-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com